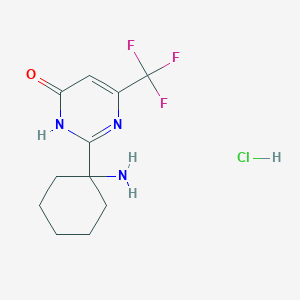![molecular formula C27H25N5O5 B2710089 N-(3,5-dimethoxyphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1243098-48-7](/img/structure/B2710089.png)
N-(3,5-dimethoxyphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethoxyphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C27H25N5O5 and its molecular weight is 499.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The preparation and structural characterization of [1,2,4]triazoloquinazolinone derivatives have been extensively studied. For instance, Crabb et al. (1999) elucidated the synthesis of [1,2,4]triazoloquinazolinium betaines and conducted molecular rearrangements to further understand the structural dimensions of these compounds through X-ray crystallography Crabb et al., 1999. Similarly, the work by El‐Hiti (1997) described the synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones, highlighting the chemical versatility and the potential for generating novel derivatives through reactions with aromatic aldehydes and active methylene compounds El‐Hiti, 1997.
Pharmacological Applications
The [1,2,4]triazoloquinazolinone derivatives have shown promising results in various pharmacological studies. For example, Alagarsamy et al. (2015) synthesized a series of these compounds and evaluated their H1-antihistaminic activity. They identified derivatives that exhibited significant protective effects against histamine-induced bronchospasm in guinea pigs, with some compounds showing comparable or even superior activity to standard drugs like chlorpheniramine maleate, but with negligible sedative properties Alagarsamy et al., 2015. Such findings underscore the therapeutic potential of these molecules in allergy treatment, offering an avenue for the development of new H1-antihistamines with improved safety profiles.
Antitumor and Antimicrobial Potential
Research into the antitumor and antimicrobial efficacy of [1,2,4]triazoloquinazolinone derivatives has also yielded encouraging outcomes. Al-Suwaidan et al. (2016) reported on a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity that, in some cases, surpassed that of the control drug 5-FU. Their study highlights the compounds' selectivity towards various cancer cell lines, including CNS, renal, and breast cancer, suggesting a significant potential for these molecules in cancer therapy Al-Suwaidan et al., 2016. Additionally, the antimicrobial activity of similar compounds was explored by Antypenko et al. (2017), who synthesized N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides and tested them against a range of bacterial and fungal pathogens. Their findings indicate potential applications in addressing antimicrobial resistance Antypenko et al., 2017.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O5/c1-36-20-14-19(15-21(16-20)37-2)28-24(33)17-31-27(35)32-23-11-7-6-10-22(23)25(34)30(26(32)29-31)13-12-18-8-4-3-5-9-18/h3-11,14-16H,12-13,17H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXFOOBWSSPUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium](/img/structure/B2710008.png)
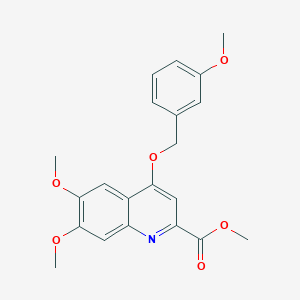
![3-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2710012.png)
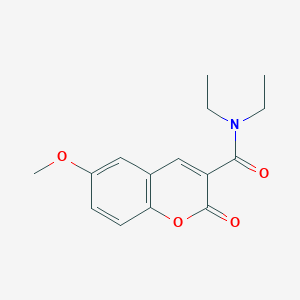
![N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2710018.png)
![Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2710019.png)

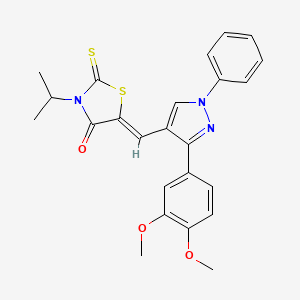
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2710023.png)
![methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2710024.png)
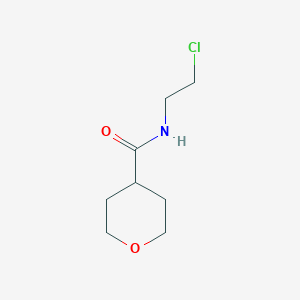
![N-(4-ethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2710026.png)
